An In-depth Technical Guide to the Synthesis and Properties of 2-(Chroman-4-yl)acetic Acid
An In-depth Technical Guide to the Synthesis and Properties of 2-(Chroman-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chroman Scaffold - A Privileged Structure in Medicinal Chemistry
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent structural features and the synthetic accessibility of its derivatives have established it as a "privileged structure" in drug discovery. The chroman-4-one scaffold, a close relative, serves as a crucial intermediate in the synthesis of numerous bioactive compounds, exhibiting a wide spectrum of biological activities including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] This guide focuses on a specific derivative, 2-(Chroman-4-yl)acetic acid, providing a comprehensive overview of its synthesis, physicochemical properties, and potential applications, thereby serving as a valuable resource for researchers in organic and medicinal chemistry.
Synthesis of 2-(Chroman-4-yl)acetic Acid: A Multi-step Approach
The synthesis of 2-(Chroman-4-yl)acetic acid can be efficiently achieved through a multi-step pathway, commencing with the formation of a key intermediate, an ester of 2-(4-oxochroman-3-yl)acetic acid. This is followed by the reduction of the C4-carbonyl group and subsequent hydrolysis of the ester.
Step 1: Synthesis of Methyl 2-(4-oxochroman-3-yl)acetate
A recent and efficient method for the synthesis of the key precursor, methyl 2-(4-oxochroman-3-yl)acetate, involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. This metal-free approach offers high yields and good functional group tolerance.
start [label="2-(Allyloxy)benzaldehyde +\nDimethyl oxalate", shape=ellipse, fillcolor="#FFFFFF"]; reagents [label="(NH4)2S2O8\nDMSO, 80 °C, N2", shape=note, fillcolor="#FFFFFF"]; product [label="Methyl 2-(4-oxochroman-3-yl)acetate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> product [label="Cascade Radical Annulation"]; reagents -> product; }
Synthesis of the key precursor, Methyl 2-(4-oxochroman-3-yl)acetate.
Experimental Protocol:
-
To a solution of 2-(allyloxy)benzaldehyde (0.3 mmol) and dimethyl oxalate (0.9 mmol) in DMSO (1.8 mL), add ammonium persulfate ((NH4)2S2O8) (0.9 mmol).
-
Degas the mixture with nitrogen for 10 minutes.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-oxochroman-3-yl)acetate.
Rationale: The use of ammonium persulfate as a radical initiator under thermal conditions triggers a cascade reaction. The initially formed radical adds to the allylic double bond, followed by an intramolecular cyclization and subsequent aromatization to yield the chroman-4-one core with the desired acetic acid ester side chain.
Step 2: Reduction of the C4-Carbonyl Group
The ketone at the C4 position of the chroman-4-one ring can be selectively reduced to a methylene group via a two-step sequence involving reduction to the corresponding alcohol followed by deoxygenation. A common and effective method for the initial reduction is the use of sodium borohydride.[4][5]
start [label="Methyl 2-(4-oxochroman-3-yl)acetate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents1 [label="NaBH4\nMeOH/THF", shape=note, fillcolor="#FFFFFF"]; intermediate [label="Methyl 2-(4-hydroxychroman-4-yl)acetate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; reagents2 [label="Et3SiH, BF3·Et2O\nCH2Cl2", shape=note, fillcolor="#FFFFFF"]; product [label="Methyl 2-(chroman-4-yl)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Reduction"]; reagents1 -> intermediate; intermediate -> product [label="Deoxygenation"]; reagents2 -> product; }
Reduction of the C4-carbonyl group.
Experimental Protocol:
-
Reduction to Alcohol: Dissolve methyl 2-(4-oxochroman-3-yl)acetate in a mixture of methanol and THF at 0 °C. Add sodium borohydride (NaBH4) portion-wise and stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The combined organic layers are then dried and concentrated to yield methyl 2-(4-hydroxychroman-4-yl)acetate.[4][5]
-
Deoxygenation: To a solution of methyl 2-(4-hydroxychroman-4-yl)acetate in dichloromethane at -78 °C, add triethylsilane (Et3SiH) followed by boron trifluoride etherate (BF3·Et2O). Allow the reaction to warm to room temperature and stir for 19 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. The combined organic layers are dried and concentrated. Purify the crude product by column chromatography to obtain methyl 2-(chroman-4-yl)acetate.[4]
Rationale: Sodium borohydride is a mild and selective reducing agent that readily reduces ketones to alcohols without affecting the ester functionality.[5] The subsequent deoxygenation using triethylsilane and a Lewis acid like BF3·Et2O proceeds via a carbocation intermediate, which is then reduced by the hydride from triethylsilane.
Step 3: Hydrolysis of the Ester
The final step to obtain 2-(Chroman-4-yl)acetic acid is the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible process.[6][7]
start [label="Methyl 2-(chroman-4-yl)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. NaOH (aq), EtOH, Reflux\n2. HCl (aq)", shape=note, fillcolor="#FFFFFF"]; product [label="2-(Chroman-4-yl)acetic acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> product [label="Saponification"]; reagents -> product; }
Hydrolysis of the methyl ester to the final product.
Experimental Protocol:
-
Dissolve methyl 2-(chroman-4-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture at reflux until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).
-
The precipitated product, 2-(Chroman-4-yl)acetic acid, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.[7][8]
Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form a carboxylate salt and methanol. The subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[6]
Physicochemical Properties
The physicochemical properties of 2-(Chroman-4-yl)acetic acid are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| CAS Number | 5655-26-5 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | White to yellow solid | |
| IUPAC Name | 2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |
| Storage | Sealed in dry, room temperature |
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of the precursor, methyl 2-(4-oxochroman-3-yl)acetate , in CDCl₃ shows characteristic signals: a doublet of doublets for the proton at C5 around δ 7.88 ppm, a multiplet for the proton at C7 between δ 7.55-7.41 ppm, and multiplets for the protons at C6 and C8 in the range of δ 7.08-6.94 ppm. The protons of the heterocyclic ring and the acetate side chain appear at higher fields.
Upon reduction of the C4-carbonyl and hydrolysis of the ester, the following changes in the ¹H NMR spectrum of 2-(Chroman-4-yl)acetic acid are expected:
-
The disappearance of the methyl singlet from the ester group (around δ 3.73 ppm).
-
The appearance of a broad singlet for the carboxylic acid proton, typically in the range of δ 10-12 ppm.
-
A significant upfield shift of the protons on the heterocyclic ring due to the removal of the electron-withdrawing carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of methyl 2-(4-oxochroman-3-yl)acetate in CDCl₃ displays a signal for the ketone carbonyl at approximately δ 192.6 ppm and the ester carbonyl at δ 171.3 ppm. The aromatic carbons resonate in the range of δ 117.8-161.7 ppm.
For 2-(Chroman-4-yl)acetic acid , the following are the expected key features in its ¹³C NMR spectrum:
-
The disappearance of the ketone carbonyl signal (around δ 192.6 ppm).
-
A slight shift of the ester carbonyl signal to a carboxylic acid carbonyl signal (around δ 175-180 ppm).
-
Upfield shifts for the carbons of the heterocyclic ring, particularly C4a and C5, due to the removal of the deshielding effect of the C4-carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Chroman-4-yl)acetic acid is expected to show the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.
-
C-O stretching bands for the ether linkage and the carboxylic acid.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry
The mass spectrum of 2-(Chroman-4-yl)acetic acid is expected to show a molecular ion peak [M]⁺ at m/z 192, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the chroman ring.
Biological Activities and Potential Applications
While specific biological studies on 2-(Chroman-4-yl)acetic acid are limited, the broader class of chroman derivatives has demonstrated a wide range of pharmacological activities, suggesting significant potential for this molecule in drug development.
-
Anticancer Activity: Numerous chroman-4-one and chroman derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines, including breast cancer.[3][9] The chroman scaffold serves as a valuable template for the design of novel cytotoxic agents.
-
Anti-inflammatory Activity: Chroman derivatives have been investigated for their anti-inflammatory properties. Some analogues have shown the ability to inhibit the production of pro-inflammatory cytokines, indicating their potential in treating inflammatory disorders.[10][11]
-
Enzyme Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of enzymes such as Sirtuin 2 (SIRT2), which is implicated in aging-related diseases and neurodegenerative disorders.[4]
-
Antimicrobial Activity: The chroman nucleus is a component of many natural and synthetic compounds with significant antimicrobial and antifungal activities.[1][7]
The presence of the acetic acid moiety in 2-(Chroman-4-yl)acetic acid provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it an attractive starting point for the development of novel therapeutic agents in the aforementioned areas.
Conclusion
2-(Chroman-4-yl)acetic acid is a valuable molecule built upon the privileged chroman scaffold. This guide has detailed a robust and efficient synthetic pathway, starting from readily available materials and proceeding through well-established chemical transformations. The comprehensive overview of its physicochemical and spectroscopic properties provides a solid foundation for its characterization and further investigation. While the specific biological profile of 2-(Chroman-4-yl)acetic acid remains to be fully elucidated, the extensive pharmacological activities associated with the chroman family of compounds highlight its significant potential as a lead structure in drug discovery and development. This guide serves as a critical resource for researchers aiming to explore the rich chemistry and therapeutic promise of this intriguing molecule.
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